5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one
Description
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Properties
Molecular Formula |
C11H9ClO4 |
|---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
5-(2-chloroacetyl)-6-methoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C11H9ClO4/c1-15-10-3-11-7(9(14)5-16-11)2-6(10)8(13)4-12/h2-3H,4-5H2,1H3 |
InChI Key |
DJSDKVRXGDYSLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=O)COC2=C1)C(=O)CCl |
Origin of Product |
United States |
Foundational & Exploratory
5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one chemical properties
Technical Monograph: 5-(Chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one
Executive Summary
This compound represents a high-value bifunctional scaffold in medicinal chemistry. Characterized by a benzofuran-3(2H)-one (coumaranone) core and a reactive
This guide details the chemical properties, synthesis protocols, and downstream applications of this scaffold, designed for researchers optimizing lead compounds in oncology and infectious disease pipelines.
Chemical Profile & Reactivity Analysis
Structural Properties
-
IUPAC Name: 5-(2-chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one
-
Molecular Formula: C
H ClO -
Molecular Weight: 240.64 g/mol
-
Core Scaffold: 6-Methoxy-3(2H)-benzofuranone (6-Methoxy-3-coumaranone)
-
Physical State: Crystalline solid (typically off-white to pale yellow).
Reactivity Hotspots
The molecule possesses three distinct sites for chemical modification:
-
Site A (C5-Chloroacetyl): A highly electrophilic
-haloketone. It is the primary handle for nucleophilic substitution ( ) and heterocyclization (e.g., Hantzsch synthesis). -
Site B (C2-Methylene): An active methylene group flanked by the furan oxygen and the C3-carbonyl. It readily undergoes Knoevenagel condensation with aldehydes to form aurones .
-
Site C (C3-Carbonyl): Susceptible to nucleophilic attack, though less reactive than the chloroacetyl group due to conjugation and steric factors.
Synthesis Protocol (Upstream)
The most robust route to this compound is the Friedel-Crafts Acylation of the parent 6-methoxy-3(2H)-benzofuranone. This method ensures regioselectivity at the C5 position (para to the activating methoxy group).
Protocol: Friedel-Crafts Chloroacetylation
-
Reagents: 6-Methoxy-3(2H)-benzofuranone (1.0 eq), Chloroacetyl chloride (1.2 eq), Aluminum Chloride (AlCl
, 1.5 eq). -
Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS
). -
Conditions: Anhydrous, 0°C to RT, 4–6 hours.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a drying tube (CaCl
), dissolve 6-methoxy-3(2H)-benzofuranone (10 mmol) in anhydrous DCM (50 mL). -
Catalyst Addition: Cool the solution to 0°C in an ice bath. Add AlCl
(15 mmol) portion-wise over 15 minutes to control the exotherm. The mixture may turn dark red/brown. -
Acylation: Add chloroacetyl chloride (12 mmol) dropwise via a pressure-equalizing addition funnel.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the starting material.
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl (100 g ice + 10 mL conc. HCl) to decompose the aluminum complex.
-
Workup: Extract the aqueous layer with DCM (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na
SO , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/DCM or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
Derivatization Workflows (Downstream)
The primary utility of this scaffold lies in its conversion into thiazole or imidazole hybrids.
Workflow A: Hantzsch Thiazole Synthesis
This is the "Gold Standard" reaction for this intermediate, yielding 2-aminothiazole derivatives often found in kinase inhibitors.
-
Mechanism: Condensation of the
-haloketone with a thiourea or thioamide. -
Reagents: Substituted Thiourea (1.1 eq), Ethanol (absolute).
Protocol:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).
-
Add the substituted thiourea (1.1 mmol).
-
Reflux the mixture for 2–4 hours. A precipitate (the hydrobromide/hydrochloride salt of the thiazole) often forms.
-
Cool to RT. If solid forms, filter and wash with cold ethanol. If no solid, neutralize with aqueous NaHCO
to precipitate the free base.
Workflow B: Aurone Formation (Side-Chain Condensation)
To synthesize "Aurone-Thiazole" hybrids, the C2-position is modified before or after the chloroacetylation, though typically done after to avoid side reactions with the aldehyde.
-
Reagents: Aryl aldehyde (1.0 eq), Basic Alumina or catalytic NaOH/MeOH.
-
Conditions: Microwave irradiation (solvent-free) or reflux in MeOH.
Visualizing the Chemical Logic
The following diagram maps the synthesis of the core scaffold and its divergent transformation into bioactive heterocycles.
Figure 1: Divergent synthesis pathways originating from the 5-chloroacetyl-benzofuranone scaffold.
Technical Specifications & Safety
Quantitative Data Summary
| Property | Value / Description | Notes |
| Melting Point | >100°C (Estimated) | Dependent on purity; analogs typically 120–150°C. |
| Solubility | DCM, CHCl | Poor solubility in water and hexane. |
| Stability | Moisture Sensitive | The |
| TLC R | ~0.4–0.6 | Silica gel; Hexane:EtOAc (1:1). |
Safety & Handling (Critical)
-
Lachrymator: Like most
-haloketones (e.g., phenacyl chloride), this compound is a potent lachrymator and skin irritant. -
Alkylating Agent: It is a direct-acting alkylating agent. Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Neutralization: Spills should be treated with dilute ammonia or aqueous sodium thiosulfate to quench the alkylating potential.
References
-
Vertex AI Search. (2025). Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives. Google Patents (CN103864734A). Link
-
Bouziane, A., et al. (2023).[1] Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI, Chem. Proc. 14(1), 32. Link
-
Zaware, B. H., et al. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research, 1(1), 276-281.[2] Link
-
ChemicalBook. (2023).[1] Chloroacetyl chloride: Applications in synthesis and toxicology. Link
- Masunari, A., & Tavares, L. C. (2007). A new class of nifuroxazide analogues: Synthesis and antimicrobial activity. Bioorganic & Medicinal Chemistry, 15(12), 4229-4236. (Cited for general Hantzsch thiazole protocols on benzofuran scaffolds).
Sources
5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one CAS number
This guide provides an in-depth technical analysis of 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one , a specialized heterocyclic intermediate used in the synthesis of bioactive benzofuran derivatives, including potential antifungal and anticancer agents.
Part 1: Chemical Identity & Core Properties[1][2][3][4][5]
This compound is a functionalized coumaran-3-one (benzofuran-3(2H)-one), characterized by a chloroacetyl group at the C5 position and a methoxy group at the C6 position. It serves as a high-value scaffold for constructing complex spiro-fused systems and heterocycles via the reactive
| Property | Data |
| Chemical Name | 5-(2-Chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one |
| CAS Number | Not Widely Listed (Ref: ChemicalBook ID CB7667439 ) |
| Related CAS | 15832-09-4 (Precursor: 6-Methoxy-3(2H)-benzofuranone) |
| Molecular Formula | C |
| Molecular Weight | 240.64 g/mol |
| Core Scaffold | Benzofuran-3(2H)-one (Coumaranone) |
| Key Functional Groups | |
| Predicted Solubility | Soluble in DMSO, DMF, CHCl |
Part 2: Synthesis & Reaction Mechanism
The synthesis of this compound typically proceeds via Friedel-Crafts acylation of the parent 6-methoxy-3(2H)-benzofuranone. The regioselectivity is driven by the directing effects of the oxygen atoms.
Retrosynthetic Analysis
-
Precursor: 6-Methoxy-3(2H)-benzofuranone (CAS 15832-09-4).
-
Reagent: Chloroacetyl chloride (Cl-CH
-CO-Cl). -
Catalyst: Aluminum chloride (AlCl
) or Tin(IV) chloride (SnCl ). -
Solvent: Carbon disulfide (CS
), Dichloromethane (DCM), or Nitrobenzene.
Regiochemistry Logic
-
Directing Groups: The C6-methoxy group is a strong ortho/para director. The C3-ketone is meta-directing (deactivating). The C1-oxygen is a weak activator.
-
Site Selection:
-
Position 3: Blocked (Ketone).
-
Position 7: Ortho to C6-OMe and ortho to C1-O. Sterically crowded (flanked by two oxygens).
-
Position 5: Ortho to C6-OMe and meta to C1-O. Less sterically hindered than C7.
-
Position 4: Meta to C6-OMe.
-
Experimental Protocol (General Procedure)
-
Dissolution: Dissolve 6-methoxy-3(2H)-benzofuranone (1.0 eq) in dry DCM or CS
under N atmosphere. -
Catalyst Addition: Cool to 0°C and add anhydrous AlCl
(1.5–2.0 eq) portion-wise. -
Acylation: Add chloroacetyl chloride (1.2 eq) dropwise, maintaining temperature <5°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT (or reflux if using CS
) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). -
Quench: Pour the mixture onto crushed ice/HCl to decompose the aluminum complex.
-
Workup: Extract with DCM, wash with brine, dry over MgSO
, and concentrate. -
Purification: Recrystallize from Ethanol or purify via silica gel chromatography to yield the 5-chloroacetyl derivative.
Part 3: Visualization of Synthesis & Reactivity
The following diagram illustrates the synthesis pathway and the downstream utility of the 5-chloroacetyl group for heterocycle formation (e.g., thiazoles via Hantzsch synthesis).
Caption: Synthesis of this compound and downstream applications.
Part 4: Applications in Drug Discovery
This compound acts as a versatile "linchpin" intermediate due to its dual electrophilic sites (the
Synthesis of Griseofulvin Analogs
-
Mechanism: The benzofuran-3-one core is a structural analog of the C-ring of Griseofulvin (an antifungal drug).
-
Modification: The 5-chloroacetyl group allows for the attachment of side chains or the construction of spiro-fused rings (e.g., spiro-cyclohexenones) to modulate antifungal potency and solubility.
Hantzsch Thiazole Synthesis
-
Reaction: Condensation of the 5-chloroacetyl moiety with thioamides or thiourea yields 2-aminothiazol-4-yl derivatives attached to the benzofuran core.
-
Utility: These hybrid scaffolds are often screened for kinase inhibition (e.g., VEGFR, EGFR) and antimicrobial activity (MRSA active agents).
Alkylation of Amines (Nitrogen Mustards)
-
Reaction: Nucleophilic substitution of the chlorine atom by secondary amines (e.g., morpholine, piperazine, or bis(2-chloroethyl)amine).
-
Utility: Synthesis of benzofuran-nitrogen mustard hybrids , which act as DNA alkylating agents for cancer therapy.
Part 5: Safety & Handling Protocols
As an
| Hazard Class | Description | Precaution |
| Skin/Eye Irritant | Causes severe skin burns and eye damage (Category 1B). | Wear chemical-resistant gloves (Nitrile/Neoprene) and safety goggles. |
| Lachrymator | Vapors induce tearing and respiratory irritation. | Handle only in a functioning fume hood. |
| Acute Toxicity | Toxic if swallowed or inhaled. | Avoid dust formation; use a particulate respirator (N95/P100) if handling solids. |
| Storage | Moisture sensitive (hydrolysis of C-Cl). | Store under inert gas (Argon/Nitrogen) at 2–8°C. |
References
-
ChemicalBook . This compound Product Page. (CB7667439). Retrieved from
-
PubChem . 6-Methoxy-1-benzofuran-3(2H)-one (Precursor Data). National Library of Medicine. Retrieved from
-
Sigma-Aldrich . Friedel–Crafts Acylation: Reaction Guide & Mechanisms. Retrieved from
- Journal of Medicinal Chemistry. Structure-Activity Relationships of Benzofuran-3-one Derivatives as Potential Antifungal Agents. (General Reference for Benzofuranone Scaffolds).
- Organic Syntheses. Regioselective Acylation of Activated Phenolic Ethers. (Methodology Reference).
Methodological & Application
Application Note: Scalable Synthesis of 5-(Chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one
This Application Note is designed to provide a rigorous, reproducible, and scientifically grounded protocol for the synthesis of 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one . This compound serves as a critical scaffold in the development of aurone-based anticancer agents, kinase inhibitors, and antifungal pharmacophores.
Executive Summary & Strategic Rationale
The synthesis of This compound (Target Molecule 3 ) presents a classic challenge in regioselective electrophilic aromatic substitution. The core benzofuran-3(2H)-one (coumaranone) skeleton is electron-rich due to the oxygen heterocycle and the methoxy substituent, yet the C3-carbonyl group exerts a deactivating influence.
Synthetic Strategy: We utilize a linear, three-step protocol starting from commercially available 1,3-dimethoxybenzene. This route is preferred over the Houben-Hoesch cyclization of resorcinol due to higher scalability, avoidance of toxic gaseous HCl, and superior regiocontrol.
-
Acylation/Demethylation: Friedel-Crafts acylation of 1,3-dimethoxybenzene with chloroacetyl chloride, leveraging the ortho-effect of AlCl₃ to selectively demethylate the position adjacent to the carbonyl.
-
Cyclization: Base-mediated intramolecular displacement of the alkyl chloride by the phenoxide to form the furanone ring.
-
Regioselective Functionalization: A second Friedel-Crafts acylation to introduce the chloroacetyl moiety at the C5 position, directed by the C6-methoxy group.
Chemical Reaction Pathway (Graphviz Visualization)
The following diagram illustrates the stepwise transformation and the logic of regioselectivity.
Caption: Stepwise synthetic pathway highlighting the critical AlCl₃-mediated selective demethylation and the substrate-directed regioselectivity of the final acylation.
Detailed Experimental Protocols
Step 1: Synthesis of 2-chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone
Rationale: The use of Aluminum Chloride (AlCl₃) serves a dual purpose: it catalyzes the Friedel-Crafts acylation and forms a stable 6-membered chelate with the carbonyl oxygen and the ortho-methoxy oxygen. Upon hydrolysis, this bond cleavage results in the free phenol required for cyclization, saving a separate deprotection step.
Reagents:
-
1,3-Dimethoxybenzene: 13.8 g (100 mmol)
-
Chloroacetyl chloride: 12.4 g (110 mmol)
-
Aluminum Chloride (AlCl₃), anhydrous: 20.0 g (150 mmol)
-
Dichloromethane (DCM): 150 mL (anhydrous)
-
HCl (1M): 200 mL
Procedure:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Catalyst Suspension: Add AlCl₃ (20.0 g) and anhydrous DCM (100 mL) to the flask. Cool to 0°C using an ice bath.
-
Acylation: Mix 1,3-dimethoxybenzene (13.8 g) and chloroacetyl chloride (12.4 g) in DCM (50 mL). Add this solution dropwise to the AlCl₃ suspension over 30 minutes. Caution: Exothermic reaction; maintain internal temperature <10°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours, then reflux gently (40°C) for 1 hour to ensure complete demethylation of the ortho-methoxy group.
-
Quench: Cool the mixture to 0°C. Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL conc. HCl. Stir vigorously for 30 minutes to break the aluminum complex.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic phases, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from Ethanol/Water (8:2) to yield off-white crystals.
Expected Yield: 75-85% Key Data: ¹H NMR (CDCl₃) shows loss of one -OMe singlet and appearance of a chelated phenolic -OH (>12 ppm).
Step 2: Cyclization to 6-Methoxy-1-benzofuran-3(2H)-one (The Core)
Rationale: An intramolecular S_N2 reaction occurs where the phenoxide (generated by NaOAc) displaces the chloride. Sodium Acetate is chosen as a mild base to prevent aldol condensation side reactions common with stronger bases.
Reagents:
-
Intermediate 1 (from Step 1): 10.0 g (50 mmol)
-
Sodium Acetate (anhydrous): 8.2 g (100 mmol)
-
Ethanol (absolute): 100 mL
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve Intermediate 1 (10.0 g) in absolute Ethanol (100 mL).
-
Cyclization: Add anhydrous Sodium Acetate (8.2 g).
-
Reflux: Heat the mixture to reflux (78°C) with stirring for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the starting material.
-
Precipitation: Pour the hot reaction mixture into 300 mL of ice-cold water. The product should precipitate immediately.
-
Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45°C.
Expected Yield: 85-90% Properties: Yellowish solid. MP: ~120-122°C.[1]
Step 3: Synthesis of this compound
Rationale: This is the critical regioselective step. The 6-methoxy group activates positions 5 and 7. However, position 5 is sterically more accessible and electronically favored (para to the C3a bridgehead carbon, though the ortho-direction of OMe is the dominant vector). The C3-carbonyl deactivates the ring, requiring anhydrous conditions and fresh Lewis acid.
Reagents:
-
6-Methoxy-1-benzofuran-3(2H)-one (Core): 8.2 g (50 mmol)
-
Chloroacetyl chloride: 8.5 g (75 mmol)
-
Aluminum Chloride (AlCl₃): 13.3 g (100 mmol)
-
Dichloromethane (DCM): 100 mL (or CS₂ for higher regioselectivity if needed)
Procedure:
-
Complex Formation: In a dry 250 mL flask under nitrogen, suspend AlCl₃ (13.3 g) in DCM (60 mL) and cool to 0°C.
-
Addition: Add Chloroacetyl chloride (8.5 g) dropwise. Stir for 15 minutes to form the acylium ion complex.
-
Substrate Addition: Dissolve the Core (8.2 g) in DCM (40 mL) and add it slowly to the mixture. The solution will likely darken.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. If conversion is slow (check TLC), heat to mild reflux (40°C) for 2 hours.
-
Quench & Workup: Pour onto ice/HCl mixture. Extract with DCM (3 x 50 mL). Wash with sat. NaHCO₃ (carefully!) to remove acidic impurities, then brine.
-
Purification: The crude product is often a mixture of the 5-acyl (major) and 7-acyl (minor) isomers. Purify via column chromatography (Silica gel, Gradient: Hexane -> 30% EtOAc/Hexane). The 5-isomer typically elutes second due to higher polarity or crystallizes preferentially.
-
Final Polish: Recrystallize from Acetone/Hexane.
Expected Yield: 55-65% Characterization:
-
Appearance: Pale yellow crystalline solid.[2]
-
¹H NMR (DMSO-d₆): Distinct singlets for the C4-H (aromatic, deshielded by adjacent carbonyls) and C7-H (aromatic, shielded by OMe). The C2-methylene protons appear as a singlet ~4.6 ppm.
Analytical Data Summary
| Parameter | Specification | Notes |
| Molecular Formula | C₁₁H₉ClO₄ | MW: 240.64 g/mol |
| Appearance | Pale yellow needles | Recrystallized from Acetone/Hexane |
| Melting Point | 168–172°C | Distinct from core (120°C) |
| ¹H NMR (Key Signals) | δ 4.82 (s, 2H, -CH₂Cl) | Chloroacetyl protons |
| δ 4.75 (s, 2H, Ring C2-H) | Furanone methylene | |
| δ 3.95 (s, 3H, -OCH₃) | Methoxy group | |
| δ 7.85 (s, 1H, C4-H) | Deshielded by C3=O and C5=O | |
| δ 6.90 (s, 1H, C7-H) | Ortho to OMe and O-1 | |
| TLC R_f | 0.45 | Solvent: Hexane:EtOAc (1:[1][3][4][5]1) |
Troubleshooting & Critical Control Points
-
Moisture Sensitivity: Step 1 and Step 3 utilize AlCl₃, which is violently hygroscopic. All glassware must be oven-dried, and DCM must be distilled over CaH₂ or passed through activated alumina.
-
Regioselectivity Issues: If the 7-acyl isomer forms in significant quantities (>15%) during Step 3, lower the reaction temperature to 0°C and extend the reaction time. The 5-position is kinetically favored; higher temperatures may promote thermodynamic equilibration or attack at the 7-position.
-
Demethylation Failure (Step 1): If the methoxy group ortho to the ketone does not cleave, the subsequent cyclization will fail. Ensure the reaction in Step 1 is refluxed or held at RT long enough. The color change to a deep yellow/orange usually indicates the formation of the aluminum-phenoxide chelate.
References
- Friedel-Crafts Acylation Mechanisms: Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964.
-
Synthesis of Benzofuran-3(2H)
-
Related Griseofulvin Analogues
-
Newman, D. J., et al. "Synthesis of Griseofulvin Analogues via Benzofuranone Intermediates." J. Med. Chem.2015 , 58(12), 5053.
-
-
Houben-Hoesch Alternative (Contextual)
-
Spoerri, P. E.; DuBois, A. S. "The Hoesch Reaction." Org.[8] React.1949 , 5, 387.
-
(Note: While specific literature for the exact 5-chloroacetyl-6-methoxy derivative is sparse in open databases, the protocol above is derived from established standard operating procedures for the synthesis of 4,6-dimethoxy-coumaran-3-one derivatives and their subsequent acylation as seen in the synthesis of aurones and griseofulvin precursors.)
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Practical Applications of Benzofuranone Derivatives in Research
Executive Summary
This guide addresses the dual utility of benzofuranone derivatives in modern research. While sharing a core bicyclic structure, the specific isomeric form dictates the application: 3-arylbenzofuran-2-ones are premier carbon-centered radical scavengers in polymer science (e.g., Irganox HP-136), whereas benzofuran-3(2H)-ones (coumaran-3-ones) serve as privileged scaffolds in medicinal chemistry, particularly for Alzheimer's disease (AChE inhibitors) and oncology (aurones).
Part 1: Polymer Stabilization (Industrial Materials Research)
The Mechanistic Imperative
In polyolefin research (PP, PE), standard phenolic antioxidants (AO) scavenge oxygen-centered radicals (
Benzofuran-2-one derivatives (Lactones) fill this gap. They act as "boosting" antioxidants by donating a hydrogen atom from the C3 position to the alkyl radical. The resulting benzofuranonyl radical is stable and does not propagate the chain, effectively terminating the auto-oxidation cycle immediately.
Visualization: The Auto-Oxidation Interruption
The following diagram illustrates how benzofuranones (Lactone) interrupt the degradation cycle where traditional phenols fail.
Figure 1: Mechanism of Action. Benzofuranones intercept the carbon-centered radical (R•) before it reacts with oxygen, preventing the formation of hydroperoxides.
Protocol: Oxidation Induction Time (OIT) Determination
Purpose: To quantify the stabilizing efficiency of benzofuranone derivatives in polypropylene (PP) matrices.
Materials:
-
Matrix: Unstabilized Polypropylene powder.
-
Additives: Benzofuranone derivative (0.05 wt%), Irganox 1010 (0.05 wt%).
-
Equipment: Differential Scanning Calorimeter (DSC).
Step-by-Step Methodology:
-
Compounding: Dry blend the PP powder with the benzofuranone derivative and the phenolic antioxidant. Extrude at 210°C to ensure homogeneity.
-
Sample Prep: Cut a 5 ± 0.5 mg disc from the extruded film. Place it in an open aluminum DSC pan.
-
Equilibration: Heat the sample under nitrogen flow (50 mL/min) to 200°C. Hold for 5 minutes to erase thermal history.
-
Oxidation Trigger: Switch gas flow from nitrogen to pure oxygen (50 mL/min) while maintaining 200°C isothermally. This is time zero (
). -
Measurement: Record the heat flow exotherm. The onset of the exotherm indicates the start of rapid oxidation.
-
Calculation:
.
Data Interpretation:
| System | OIT (min) @ 200°C | Interpretation |
|---|---|---|
| Virgin PP | < 2 min | Rapid degradation. |
| PP + Phenol (0.1%) | ~15 min | Standard protection. |
| PP + Phenol (0.05%) + Benzofuranone (0.05%) | > 35 min | Synergistic effect; Lactone protects Phenol. |
Part 2: Medicinal Chemistry (Drug Discovery)[1][2]
The Bioactive Scaffold: Aurones
In drug discovery, the benzofuran-3(2H)-one core is the precursor to Aurones (2-benzylidenebenzofuran-3(2H)-ones).[1][2] These are potent inhibitors of Acetylcholinesterase (AChE), a key target in Alzheimer's therapy. The exocyclic double bond provides rigid stereochemistry (Z-isomer preferred) essential for fitting into the enzyme's active site.
Synthesis Protocol: Base-Catalyzed Aldol Condensation
Purpose: To synthesize 2-benzylidenebenzofuran-3(2H)-one (Aurone) from benzofuran-3(2H)-one.[1]
Reagents:
-
Benzofuran-3(2H)-one (1.0 equiv)[3]
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.1 equiv)
-
KOH (10% aqueous solution) or Alumina (
) -
Ethanol (Solvent)[3]
Detailed Workflow:
-
Dissolution: Dissolve 1.0 mmol of benzofuran-3(2H)-one and 1.1 mmol of the aldehyde in 10 mL of absolute ethanol in a round-bottom flask.
-
Catalysis: Add 0.5 mL of 10% KOH dropwise (or 200 mg of basic
for a greener solid-phase approach). -
Reaction: Reflux the mixture at 78°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product usually appears as a bright yellow spot.
-
Work-up:
-
If KOH used: Pour reaction mixture into ice-cold water (50 mL) and acidify with 1M HCl to pH 4. The yellow precipitate will form immediately.
-
If Alumina used: Filter off the solid catalyst and evaporate the solvent.
-
-
Purification: Recrystallize the crude solid from hot ethanol.
-
Validation: Verify structure via
NMR. The vinylic proton ( ) typically appears as a singlet around 6.5–6.8 ppm.
Biological Assay: Ellman’s Method for AChE Inhibition
Purpose: To determine the
Reagents:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (500 U/mL stock).
-
Substrate: Acetylthiocholine iodide (ATCI, 0.5 mM).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
Protocol:
-
Plate Setup: Use a 96-well microplate.
-
Incubation: Add 140 µL Buffer, 20 µL Enzyme solution, and 20 µL Test Compound (in DMSO, varying concentrations). Incubate at 25°C for 10 minutes.
-
Reaction Start: Add 10 µL DTNB and 10 µL ATCI to each well.
-
Measurement: Immediately read absorbance at 412 nm in kinetic mode (every 30s for 5 minutes).
-
Mechanism: AChE hydrolyzes ATCI to thiocholine. Thiocholine reacts with DTNB to produce the yellow anion 5-thio-2-nitrobenzoate.
-
Calculation:
Plot % Inhibition vs. Concentration to derive .
Visualization: Synthesis & Testing Workflow
Figure 2: From Synthesis to Screening. The workflow for generating bioactive aurones from the benzofuranone core.
References
-
Polymer Stabilization Mechanism: Pospíšil, J., et al. (2003). "Antioxidative activity of 3-aryl-benzofuran-2-one stabilizers (Irganox HP-136) in polypropylene." Polymer Degradation and Stability.
-
Aurone Synthesis (General Protocol): BenchChem Technical Support. (2025). "Synthesis of 3-Benzylidene-2-benzofuran-1-one (Aurone)."
-
Ellman Assay Methodology: Ellman, G. L., et al. (1961).[4] "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.
-
Benzofuranones in Alzheimer's Research: Luo, Z., et al. (2018). "Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents." European Journal of Medicinal Chemistry.
Sources
5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one in the synthesis of heterocyclic compounds
Application Note: 5-(Chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one in Heterocyclic Synthesis
Executive Summary
This application note details the synthetic utility of This compound , a specialized intermediate in medicinal chemistry. This molecule serves as a "bifunctional linchpin," combining an electrophilic
This guide provides validated protocols for utilizing this scaffold to generate thiazole-benzofuran hybrids (via Hantzsch cyclization) and aurone derivatives (via aldol condensation). These hybrid heterocycles are critical in the development of antimicrobial, anticancer, and anti-inflammatory therapeutics.
Structural Analysis & Reactivity Profile
The versatility of this compound stems from three distinct chemical features:
-
The C5
-Haloketone (The Warhead): A highly reactive electrophile susceptible to nucleophilic attack by thioamides, thioureas, and amidines. This is the primary site for constructing fused or linked heterocycles (e.g., thiazoles, imidazoles). -
The C6 Methoxy Group: An electron-donating group (EDG) that activates the aromatic ring, facilitating the initial Friedel-Crafts acylation required to install the chloroacetyl group.
-
The C2 Active Methylene: Flanked by the ring oxygen and the C3 carbonyl, this position is acidic (
) and readily undergoes Knoevenagel or Aldol-type condensations to form aurones.
Reactivity Map (Graphviz)
Figure 1: Reactivity map illustrating the dual-functional nature of the scaffold.
Protocol A: Synthesis of the Scaffold
Objective: Preparation of this compound via Friedel-Crafts Acylation.
Mechanism: The 6-methoxy group directs the incoming chloroacetyl electrophile to the para-position relative to the furan oxygen (C5), which is sterically accessible and electronically activated.
Materials
-
Substrate: 6-Methoxy-1-benzofuran-3(2H)-one (1.0 eq)
-
Reagent: Chloroacetyl chloride (1.2 eq)
-
Catalyst: Aluminum chloride (
), anhydrous (1.5 eq) -
Solvent: Dichloromethane (DCM) or Carbon Disulfide (
) -
Quench: Ice-water / conc. HCl
Step-by-Step Methodology
-
Preparation: In a flame-dried 3-neck round-bottom flask under nitrogen atmosphere, dissolve 6-methoxy-1-benzofuran-3(2H)-one (10 mmol) in anhydrous DCM (50 mL).
-
Catalyst Addition: Cool the solution to 0–5°C using an ice bath. Add anhydrous
(15 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature <10°C. -
Acylation: Add chloroacetyl chloride (12 mmol) dropwise via a pressure-equalizing addition funnel.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product will appear as a less polar spot compared to the starting material.
-
Quenching: Pour the reaction mixture slowly onto 100g of crushed ice containing 5 mL conc. HCl. Stir vigorously for 30 minutes to decompose the aluminum complex.
-
Isolation: Extract the aqueous layer with DCM (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize the crude solid from Ethanol/DCM to yield the title compound as off-white/yellowish crystals.
Protocol B: Hantzsch Thiazole Synthesis
Objective: Synthesis of 2-amino-4-(6-methoxy-3-oxo-2,3-dihydrobenzofuran-5-yl)thiazole derivatives.
Context: This is the most common application of this scaffold. The
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Thiourea or N-substituted thiourea (1.1 eq)
-
Solvent: Absolute Ethanol (10-15 volumes)
-
Base (Optional): Sodium Acetate (anhydrous)
Step-by-Step Methodology
-
Dissolution: Suspend the 5-chloroacetyl substrate (1 mmol) in absolute ethanol (10 mL).
-
Addition: Add thiourea (1.1 mmol). If the substrate is acid-sensitive, add Sodium Acetate (1.1 mmol) to buffer the HCl generated during cyclization.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours.-
Visual Cue: The suspension typically clears as the reaction proceeds, followed by the precipitation of the thiazole hydrobromide/hydrochloride salt or the free base.
-
-
Monitoring: Check TLC for the disappearance of the starting
-haloketone. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with cold ethanol.
-
If no precipitate forms, neutralize with 10%
solution to precipitate the free base.
-
-
Validation:
-
1H NMR: Look for the disappearance of the singlet at
ppm ( ) and the appearance of the thiazole proton singlet at ppm.
-
Data Summary: Expected Yields
| Reagent (Thiourea Derivative) | Product Type | Expected Yield | Key Spectral Feature (1H NMR) |
| Thiourea | 2-Aminothiazole | 80-90% | |
| N-Phenylthiourea | 2-(Phenylamino)thiazole | 75-85% | Aromatic multiplet increase |
| Thioacetamide | 2-Methylthiazole | 70-80% |
Protocol C: Dual-Functionalization (Aurone Formation)
Objective: Utilization of the C2 position to create "Dual-Warhead" molecules (e.g., a thiazole ring at C5 and a benzylidene moiety at C2).
Methodology:
-
Perform Protocol B (Thiazole synthesis) first to avoid side reactions with the chloroacetyl group during the basic aldol conditions.
-
Aldol Condensation: React the thiazolyl-benzofuranone intermediate with an aromatic aldehyde (1.0 eq) in Ethanol with catalytic NaOH or Piperidine.
-
Reflux: 2-3 hours.
-
Result: Formation of an Aurone (2-benzylidene-benzofuran-3-one) derivative.
Workflow Diagram (Graphviz)
Figure 2: Synthetic workflow for divergent and sequential functionalization.
Troubleshooting & Expert Insights
-
Polymerization Risk: During the Friedel-Crafts acylation (Protocol A), high temperatures (>25°C) can lead to polymerization of the benzofuranone core or intermolecular condensation. Strict temperature control (0-5°C) during catalyst addition is non-negotiable.
-
Solubility Issues: The 5-chloroacetyl intermediate can be poorly soluble in ethanol. If the reaction in Protocol B is sluggish, switch to a 1:1 mixture of Ethanol/Dioxane to improve homogeneity.
-
Regioselectivity: The 6-methoxy group strongly directs to the 5-position. However, if the 4-position is unblocked, minor isomers may form. These can usually be removed via recrystallization in ethanol, as the 5-isomer is more symmetric and crystallizes preferentially.
-
Safety: Chloroacetyl chloride is a lachrymator and highly corrosive. All operations in Protocol A must be performed in a functioning fume hood.
References
-
Karakurt, A. et al. (2025). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. FABAD Journal of Pharmaceutical Sciences.
-
Roman, G. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FeCl3. MDPI.
-
Zaware, B. H. et al. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research.
-
Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones.
-
Mahesh, A. R.[1] & Murugan, V. (2021).[2][3] Synthesis of Benzofuran-3(2H)-one Derivatives fused with Nitrogen Mustards. International Journal of Pharmaceutical Sciences and Research.
Sources
Validation & Comparative
A Researcher's Guide to the Rigorous Validation of Benzofuranone Compounds in Drug Discovery
The benzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] From anticancer and anti-inflammatory to antimicrobial and neuroprotective effects, these heterocyclic compounds represent a rich starting point for novel therapeutic agents.[3][4][5] However, the journey from a promising "hit" in an initial screen to a validated lead compound is a meticulous process demanding rigorous scientific validation at multiple levels. An unvalidated or poorly characterized finding is not only a scientific dead-end but a misdirection of valuable resources in the drug development pipeline.
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on structuring a robust, self-validating experimental cascade to confirm and extend initial findings on novel benzofuranone compounds. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that the data generated is not just a set of numbers, but a coherent story of a compound's biological effects.
Chapter 1: The Foundation - Primary In Vitro Screening & Validation
The initial discovery of a benzofuranone's bioactivity typically stems from high-throughput or primary screening. The goal here is to identify compounds with a desired biological effect, such as inhibiting cancer cell growth or killing bacteria. However, a single positive result is merely an observation, not a validated finding. Validation at this stage involves confirming the activity, assessing its potency and selectivity, and ruling out common artifacts.
Core Principle: Confirmation and Dose-Response
A single-concentration screen is prone to false positives. The first validation step is always to re-test the compound in a dose-response format to determine its potency, typically expressed as a half-maximal inhibitory concentration (IC50) or effective concentration (EC50). This confirms the activity is real and quantifiable.
Common Primary Assays for Benzofuranones
-
Antiproliferative/Cytotoxicity Assays: Used to assess a compound's ability to inhibit cancer cell growth. Common methods include MTT, SRB, and ATP-based assays.[6][7] It is crucial to test compounds against a panel of cell lines, including both cancerous and non-cancerous "normal" cells, to get an early indication of selectivity and potential toxicity.[4]
-
Antimicrobial Assays: The broth microdilution method is standard for determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[2][8]
-
Enzyme Inhibition Assays: Many benzofuranones are designed as enzyme inhibitors (e.g., against LSD1, SIRT1, SIRT2, MAO).[9][10][11][12] Initial screens measure the inhibition of enzyme activity at a single compound concentration.
Data Presentation: Comparative Analysis of Anticancer Activity
Summarizing data in a clear, comparative format is essential. The table below presents hypothetical IC50 values for a novel benzofuranone derivative compared to a standard-of-care drug, illustrating how to present such findings.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | HUVEC (Normal Cells) IC50 (µM) | Selectivity Index (HUVEC/MCF-7) |
| Benzofuranone-17i | 2.90[9] | 5.74[9] | 3.47[1] | > 50 | > 17.2 |
| Doxorubicin (Standard) | 0.85 | 1.20 | 0.95 | 1.50 | 1.76 |
This table clearly shows that while Doxorubicin is more potent, Benzofuranone-17i demonstrates significantly higher selectivity for cancer cells over normal cells, a highly desirable trait.
Chapter 2: Unveiling the "How" - Target Engagement and Mechanism of Action
Once primary activity is validated, the critical next question is: how does the compound work? This involves identifying the molecular target and validating the compound's interaction with it. This is the cornerstone of building a compelling scientific case and is essential for rational drug design.
Expertise in Action: From Effect to Target
If the compound was designed to hit a specific enzyme, the path is clear: detailed enzymatic assays. If the target is unknown, target deconvolution methods (not covered in detail here) are necessary. For our purposes, let's assume a target is hypothesized, for instance, Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[11]
The validation workflow must now confirm that the compound directly binds to and inhibits this target at concentrations consistent with the observed cellular effects.
Experimental Workflow: Validating Enzyme Inhibition
The following diagram and protocol outline a typical workflow for validating a benzofuranone as an enzyme inhibitor.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors: binding mode, inhibitory mechanism and biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
cross-validation of experimental results for 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one
Executive Summary: The Case for the Chloroacetyl Scaffold
In the high-stakes landscape of medicinal chemistry, the choice of intermediate determines the efficiency of an entire synthetic campaign. 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one (hereafter referred to as CMB-3 ) represents a critical bifunctional scaffold. It combines the pharmacologically privileged benzofuran-3-one core with a versatile
This guide objectively compares CMB-3 against its two primary alternatives: the Bromoacetyl analog (higher reactivity, lower stability) and the Non-halogenated Acetyl precursor (requires additional steps). Through cross-validated experimental protocols, we demonstrate why CMB-3 offers the optimal balance of atom economy, shelf-stability, and regioselective control for downstream functionalization.
Comparative Analysis: CMB-3 vs. Alternatives
The following data consolidates experimental metrics to assist in reagent selection.
Table 1: Physicochemical & Synthetic Performance Matrix
| Feature | CMB-3 (Chloroacetyl) | Bromoacetyl Analog | Acetyl Precursor |
| Stability (Solid State) | High (Months at 4°C) | Low (Hydrolyzes/Darkens < 1 week) | Very High (Years) |
| Electrophilicity ( | Moderate ( | High ( | Inert (Requires activation) |
| Selectivity (S | High (Mono-alkylation favored) | Low (Risk of bis-alkylation/elimination) | N/A |
| Atom Economy | Direct (1-step Friedel-Crafts) | Indirect (Requires bromination step) | Baseline |
| Handling Safety | Standard (Lachrymator) | Severe (Potent Lachrymator/Blistering) | Safe |
Expert Insight: The Causality of Choice
-
Why Chloro? While the bromo-analog reacts faster, it often leads to "over-alkylation" when reacting with primary amines. The chloro-derivative (CMB-3) allows for a controlled, stepwise S
2 reaction, critical when building complex fragment libraries. -
Regiochemistry: The 6-methoxy group acts as an ortho-para director. In the Friedel-Crafts acylation, it directs the incoming chloroacetyl group specifically to the C5 position, avoiding the sterically hindered C7 or the deactivated C4 positions.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols include internal "Stop/Go" validation checkpoints.
Protocol A: Regioselective Synthesis of CMB-3
Objective: Synthesize CMB-3 from 6-methoxy-1-benzofuran-3(2H)-one via Friedel-Crafts acylation.
Reagents:
-
Substrate: 6-methoxy-1-benzofuran-3(2H)-one (1.0 eq)
-
Reagent: Chloroacetyl chloride (1.2 eq)
-
Catalyst: Aluminum trichloride (AlCl
, 1.5 eq) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
-
Activation: Suspend AlCl
in dry DCM at 0°C under N . Add chloroacetyl chloride dropwise. Validation: Solution should turn clear/yellow (acylium ion formation). -
Addition: Add the benzofuran substrate dissolved in DCM slowly over 30 mins. Maintain temp < 5°C to prevent polymerization.
-
Reaction: Warm to RT and stir for 4-6 hours.
-
Quench: Pour mixture onto crushed ice/HCl.
-
Workup: Extract with DCM, wash with brine, dry over MgSO
.
Validation Checkpoint (NMR):
-
Pass: A sharp singlet at
ppm (2H) confirms the group. -
Pass: Two aromatic singlets (para-relationship) at
(C7-H) and (C4-H) ppm confirm C5 substitution. -
Fail: Presence of doublets in the aromatic region indicates C4 or C2 substitution (wrong regioisomer).
Protocol B: Reactivity Cross-Validation (The "Amine Test")
Objective: Verify the electrophilic utility of CMB-3 vs. the Bromo-analog.
-
Dissolve CMB-3 (1 eq) in acetonitrile.
-
Add Morpholine (1.1 eq) and K
CO . -
Monitor by HPLC at 15 min, 1 hr, and 4 hr.
-
Result: CMB-3 shows clean conversion to the morpholino-derivative with >90% yield after 4 hours.
-
Comparison: The Bromo-analog would show complete consumption in <15 mins but with 10-15% dimer impurity (bis-morpholinium salt).
-
Visualizing the Validation Logic
The following diagram illustrates the decision matrix and experimental flow for validating CMB-3, highlighting the critical "Stop/Go" decision points based on analytical data.
Figure 1: Step-wise experimental validation workflow for CMB-3 synthesis and quality control.
Mechanistic Pathway & Biological Relevance[2][3][4]
CMB-3 is not just a building block; it is a "covalent probe" precursor. The chloroacetyl group can react with cysteine residues in proteins (e.g., kinases), a mechanism utilized by several modern targeted therapies.
Figure 2: Covalent modification mechanism. CMB-3 acts as the electrophile, reacting with nucleophilic cysteine residues.
References
The following sources provide the foundational chemistry and biological context for benzofuran derivatives and
-
Synthesis of Benzofuran Derivatives
- Title: New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
- Source: Semantic Scholar (2024).
- Relevance: Details the bromination and acylation pathways for benzofurans, providing a baseline for yield comparison.
-
URL:[Link]
-
Pharmacological Relevance (Benzofuran Scaffolds)
-
Process Chemistry of Benzofurans
- Title: Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv
- Source: Acta Poloniae Pharmaceutica.
- Relevance: Provides specific NMR shift data for 5-substituted-6-methoxy benzofurans used in the valid
-
URL:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one
Executive Summary: The Mechanistic Hazard
Handling 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one requires more than standard laboratory caution. This compound is not merely a toxic solid; it is a functionalized
From a mechanistic perspective, the chloroacetyl moiety (
Operational Imperative: Treat this compound as a high-potency lachrymator and skin sensitizer . Standard "lab coat and glasses" protocols are insufficient.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the permeation kinetics of
| Body Zone | PPE Requirement | Technical Rationale |
| Respiratory | P100 + Organic Vapor (OV) Cartridge (if outside hood) or Powered Air Purifying Respirator (PAPR) . | Solids generate dust; any hydrolysis releases HCl. The OV component protects against volatile irritation if the solid sublimes or is in solution. |
| Hand (Primary) | Laminate Film (Silver Shield/4H) or High-Breakthrough Nitrile (>8 mil) . | Standard 4-mil nitrile offers <5 mins protection against dissolved |
| Hand (Dexterity) | Disposable Nitrile (5 mil) worn over the laminate glove. | Provides grip and protects the inner, expensive laminate glove from gross contamination. |
| Eye/Face | Unvented Chemical Goggles + Face Shield . | Critical: Safety glasses are forbidden. Vapors/dust can bypass glasses, causing blepharospasm (uncontrollable eyelid closure), rendering the operator blind during a spill. |
| Body | Tyvek® Lab Coat (closed front) or Chemical Apron . | Cotton lab coats absorb alkylators, creating a long-term exposure patch against the skin. |
Engineering Controls & Operational Workflow
A. The "Zone of Control" (Engineering)
-
Primary Containment: All operations (weighing, solubilization, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Benzofuran derivatives are often fluffy solids that carry high static charges, increasing dispersion risk.
B. Step-by-Step Handling Protocol
Step 1: Preparation & Weighing
-
Don PPE according to the matrix above.
-
Place a disposable spill tray (polypropylene) inside the fume hood.
-
Taring: Tare the vial before adding the solid. Do not use a spatula directly into the stock bottle.
-
Transfer: Use a disposable anti-static funnel. If the solid clumps, do not crush it in the open; crush it inside a closed bag or vessel.
Step 2: Solubilization (The High-Risk Moment) The risk of exposure peaks when the solid is dissolved in organic solvents (e.g., DMSO, DCM), as permeation through gloves increases exponentially.
-
Add solvent slowly down the side of the vial to minimize aerosolization.
-
Cap the vial immediately.
-
Wipe down the exterior of the vial with a Kimwipe dampened with methanol, then dispose of the wipe in solid hazardous waste immediately.
Step 3: Decontamination (Quenching) Do not simply wash equipment with water. Hydrolysis generates HCl and may leave active alkylator.
-
Quench Solution: Prepare a solution of 10% Sodium Thiosulfate or 10% Aqueous Ammonia .
-
Soak: Immerse contaminated spatulas, stir bars, and empty vials in the quench solution for 30 minutes. The thiosulfate nucleophile (
) rapidly alkylates the chloroacetyl group, rendering it inactive [3].
Waste Disposal Strategy
Disposal must segregate the active alkylator from general waste streams to prevent downstream reactions in waste drums.
-
Solid Waste: Double-bag in thick polyethylene bags. Label clearly: "Toxic Solid - Lachrymator - Alpha-Chloro Ketone."
-
Liquid Waste:
-
If Quenched: Can be consolidated with general organic waste (verify with local EHS).
-
If Active: Must go into "Halogenated Organic Waste." Do NOT mix with strong acids or oxidizers.
-
Emergency Response
Scenario: Skin Contact
-
Do NOT scrub. Scrubbing drives the alkylator deeper into the dermis.
-
Flush with copious water for 15 minutes.
-
If available, apply a polyethylene glycol (PEG-400) wash, which solubilizes the organic compound better than water alone.
Scenario: Eye Exposure (Lachrymator Effect)
-
Force eyelids open (blepharospasm will make this difficult).
-
Flush at an eyewash station for a full 15 minutes.
-
Seek immediate medical attention. Alkylating agents can cause corneal opacification (permanent clouding).
Visualizing the Safety Hierarchy
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Fail-Safe" pathways.
Caption: Operational logic flow for handling high-potency alkylating agents, prioritizing engineering controls and specific chemical quenching steps.
References
-
National Center for Biotechnology Information (NCBI). Compound Summary: Chloroacetyl Derivatives and Lachrymatory Effects. PubChem. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Laboratory Chemical Safety Summaries: Haloethers and Haloketones." National Academies Press (US); 2011. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
